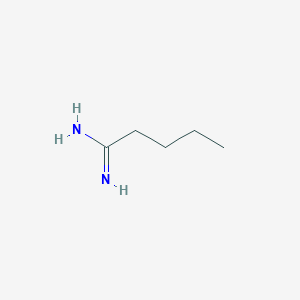

Pentanimidamide

Übersicht

Beschreibung

Pentanimidamide is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Effect of pentobarbital on contractility of mouse skeletal muscle :

- Abstract : This study discusses the effects of pentobarbital, a hypnotic drug, on muscle contractility in mice, showing augmentation of twitch tension and rate of tension development, while tetanic tension was reduced.

- Authors : Robert G. Taylor, R. Abresch, J. Lieberman, W. Fowler, M. M. Portwood

- Year : 1984

- Journal : Experimental Neurology

- Read more.

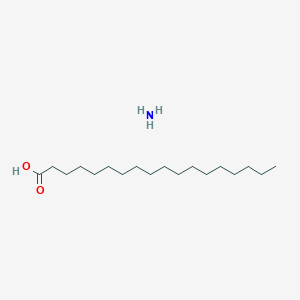

The pharmacological screening of Pentanisia prunelloides and the isolation of the antibacterial compound palmitic acid :

- Abstract : This study focuses on the anti-inflammatory, antibacterial, and antiviral properties of Pentanisia prunelloides, a plant used in traditional medicine.

- Authors : B. Yff, K. Lindsey, Maureen B Taylor, D. Erasmus, A. Jäger

- Year : 2002

- Journal : Journal of ethnopharmacology

- Read more.

1,5-Bis(4-amidinophenoxy)pentane (pentamidine) is a potent inhibitor of [3H]idazoxan binding to imidazoline I2 binding sites :

- Abstract : The study investigates the binding affinity of pentamidine, a therapeutic compound, to imidazoline I2 binding sites, possibly related to its clinical toxicity.

- Authors : D. H. Wood, J. Hall, B. Rose, R. Tidwell

- Year : 1998

- Journal : European journal of pharmacology

- Read more.

Preliminary screening of plants used in South Africa as traditional herbal remedies during pregnancy and labour :

- Abstract : This study examines the pharmacological activity of various indigenous plants including Pentanisia prunelloides on rat uterus and ileum.

- Authors : T. Kaido, D. Veale, I. Havlik, D. Rama

- Year : 1997

- Journal : Journal of ethnopharmacology

- Read more.

Safety and Hazards

Zukünftige Richtungen

While there is limited information on the future directions of Pentanimidamide, therapeutic peptides, which include compounds like this compound, have seen great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be potential future applications for this compound in the field of therapeutic peptides .

Wirkmechanismus

Target of Action

It’s worth noting that pentamidine, a compound with a similar name and possibly similar structure, is known to have antifungal and antiprotozoal effects . It is used to treat Pneumocystis pneumonia in patients infected with HIV

Mode of Action

It is thought that the drug interferes with nuclear metabolism, producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins . This interference could disrupt the normal functioning of cells, leading to their death.

Pharmacokinetics

Pentamidine, a possibly related compound, is known to be completely absorbed when given intravenously or intramuscularly . When inhaled through a nebulizer, Pentamidine accumulates in the bronchoalveolar fluid of the lungs at a higher concentration compared to injections . The inhaled form is minimally absorbed in the blood .

Eigenschaften

IUPAC Name |

pentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXCHPSTROLSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

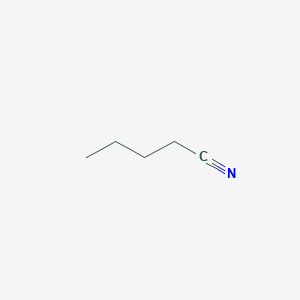

Canonical SMILES |

CCCCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399288 | |

| Record name | Pentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-51-3 | |

| Record name | Pentanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

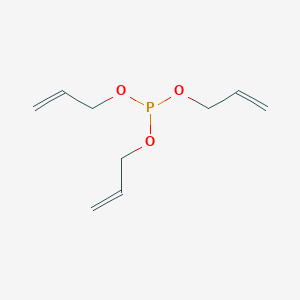

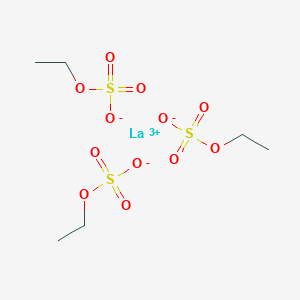

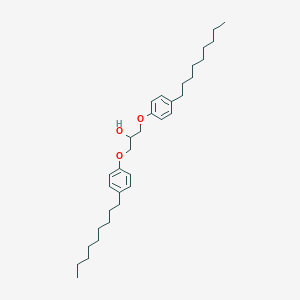

Feasible Synthetic Routes

Q1: What is the role of Pentanimidamide in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde?

A1: this compound hydrochloride serves as a key intermediate in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. [] The synthesis starts from valeronitrile, which undergoes conversion to this compound hydrochloride. This compound then reacts with glyoxal in an aqueous solution, followed by dehydration and chlorination steps, ultimately yielding the desired 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. []

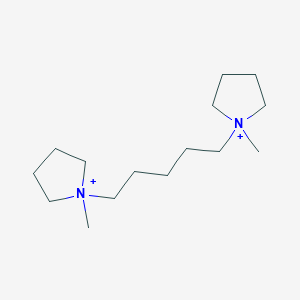

Q2: How do modifications to the Naltrindole structure, specifically incorporating this compound, affect its interaction with opioid receptors?

A2: Researchers investigated the impact of modifying Naltrindole, a known κ-opioid receptor antagonist, by incorporating a this compound moiety. This resulted in the creation of N-((Naltrindol-5-yl)methyl)this compound (5’-MABN). [, ] Studies revealed that 5’-MABN exhibited high affinity for κ-opioid receptors, acting as a potent antagonist. [, ] This suggests that the structural modification with this compound influenced the compound's interaction with opioid receptors, specifically enhancing its antagonistic properties at the κ-opioid receptor.

Q3: What were the findings regarding the pharmacodynamic profile of 5’-MABN in vivo?

A3: In vivo studies in mice revealed that 5’-MABN displayed long-lasting antagonist effects. [, ] A single administration of 5’-MABN effectively reduced the antinociceptive actions of the κ-opioid receptor agonist U50,488 for a prolonged period, with effects observed even 21 days post-injection. [, ] This suggests that the incorporation of this compound in 5’-MABN contributes to its extended duration of action in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

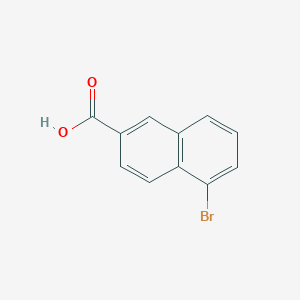

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)